molecular formula C17H18ClN3O3 B13832301 N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride

Cat. No.: B13832301
M. Wt: 347.8 g/mol
InChI Key: YAWLWFIYKYHVMH-NTISSMGPSA-N
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Description

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a pyridine moiety, and an acetamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Acetamide Group Addition: The acetamide group is introduced via acylation, using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxazolidinediones

    Reduction: Piperidine derivatives

    Substitution: Substituted acetamides

Scientific Research Applications

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide
  • N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrobromide

Uniqueness

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C17H17N3O3.ClH/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14;/h2-9,16H,10-11H2,1H3,(H,19,21);1H/t16-;/m0./s1

InChI Key

YAWLWFIYKYHVMH-NTISSMGPSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3.Cl

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3.Cl

Origin of Product

United States

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